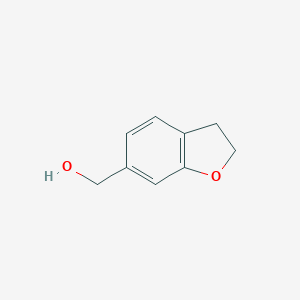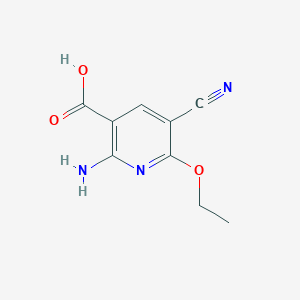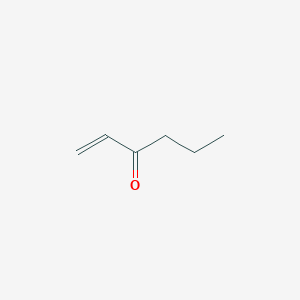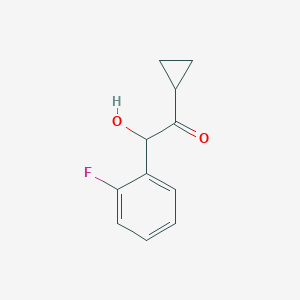
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Übersicht
Beschreibung
The compound "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone" is a chemical that features a cyclopropyl group, a fluorophenyl group, and a hydroxyethanone moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and characteristics of structurally related compounds, which can be useful in understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the condensation of precursor molecules, followed by various reactions such as reduction and cyclization. For instance, the synthesis of 1-fluoro-dibenzo[a,d]cycloheptanone from phthalic anhydride and orthofluorophenyl acetic acid through condensation, reduction, and cyclization is reported to have high industrial value due to its simplicity and high yield . This suggests that a similar approach might be applicable for the synthesis of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies also play a role in corroborating experimental data . For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by single crystal X-ray diffraction . These techniques would likely be useful in analyzing the molecular structure of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."
Chemical Reactions Analysis
The reactivity of cyclopropane derivatives and related compounds can involve mechanisms such as hydrolysis, ring closure, and thermolysis. For example, KB-509 undergoes hydrolysis to yield degradation products, followed by ring closure . Similarly, substituted (o-hydroxyphenyl)cyclopropanes undergo thermolysis, leading to ring opening and isomerization . These insights into the reactivity of structurally similar compounds can inform the potential chemical reactions of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their molecular structures and the nature of their substituents. For instance, the presence of fluorophenyl groups can influence the electronic properties and reactivity of a compound . The crystal structure and intermolecular interactions, such as hydrogen bonding, can also affect the physical properties . These aspects would be relevant in analyzing the physical and chemical properties of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."
Wissenschaftliche Forschungsanwendungen
Photoinitiated Cationic Polymerization
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone has been studied in the context of photoinitiated cationic polymerization of substituted vinylcyclopropanes. The research explored the polymerization at ambient temperatures, noting a partial ring-opening of the cyclopropane ring and a significant volume shrinkage during the process (Al-Doaiss et al., 2005).
Crystal Structure Analysis
The molecule has been analyzed for its crystal structure, revealing specific orientations and dihedral angles between its constituent rings and a short hydroxy O—H bond length, suggesting the influence of electron delocalization and weak C—H⋯O intermolecular interactions (Jasinski et al., 2012).
Antimicrobial Activity
A study focusing on N-ethoxyethylpiperidine Derivatives highlighted the inclusion of a fragment of cyclopropane and fragments of fluorophenyls, resulting in compounds that exhibited antimicrobial activity against various bacterial strains (Issayeva et al., 2019).
Synthesis and Characterization
Research has been conducted on the synthesis of various derivatives of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, highlighting methods and conditions for efficient synthesis, and detailing the structure and properties of these derivatives through methods like IR and NMR (Tan Bin, 2010).
Insecticidal Activities
The molecule has also been part of studies focused on insecticidal activities, particularly involving novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, highlighting the synthesis process and the efficacy of these compounds against certain pests (Shi et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRUKGYDUOZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



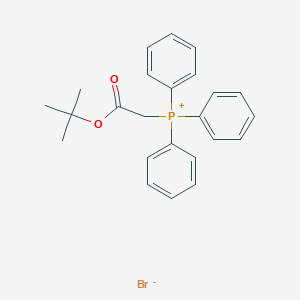
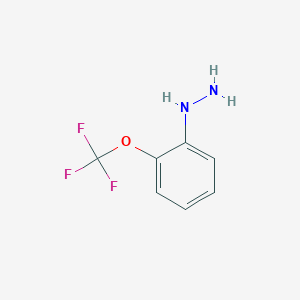
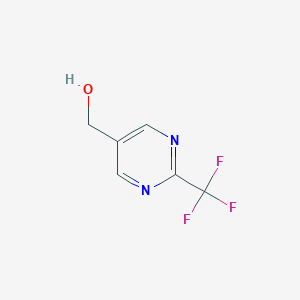
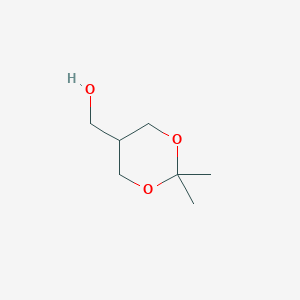
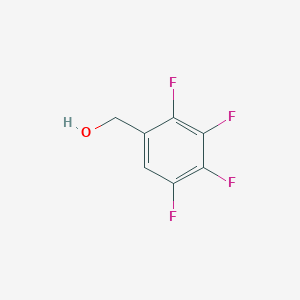
![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)
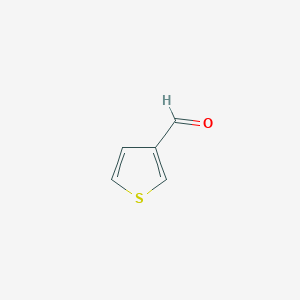
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
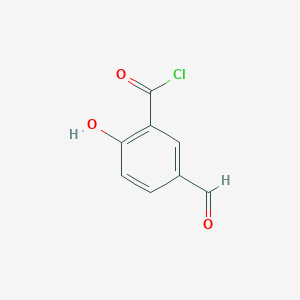
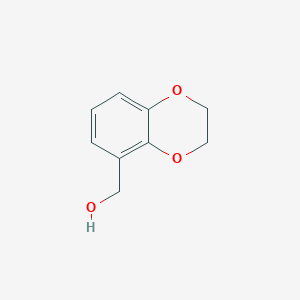
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)
